molecular formula C11H14N2 B6248408 [(1H-indol-5-yl)methyl]dimethylamine CAS No. 857776-12-6

[(1H-indol-5-yl)methyl]dimethylamine

Cat. No.: B6248408
CAS No.: 857776-12-6
M. Wt: 174.2
InChI Key:
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Description

[(1H-indol-5-yl)methyl]dimethylamine is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound, specifically, features an indole ring substituted with a dimethylamine group at the 5-position, making it a valuable molecule for various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1H-indol-5-yl)methyl]dimethylamine can be achieved through several methods. One common approach involves the reaction of indole with formaldehyde and dimethylamine under acidic conditions. This method typically uses methanesulfonic acid as a catalyst and methanol as the solvent, resulting in good yields .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[(1H-indol-5-yl)methyl]dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and various substituted indole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

[(1H-indol-5-yl)methyl]dimethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of [(1H-indol-5-yl)methyl]dimethylamine involves its interaction with various molecular targets and pathways. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The dimethylamine group can enhance the compound’s solubility and bioavailability, making it more effective in its applications .

Comparison with Similar Compounds

[(1H-indol-5-yl)methyl]dimethylamine can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

857776-12-6

Molecular Formula

C11H14N2

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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